3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-13-8-10-14(11-9-13)22-18(23)17(25-19(22)24)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFMLDYMWMWPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione family, which has garnered interest due to its diverse biological activities. Thiazolidinediones are known for their roles in pharmacology, particularly in metabolic disorders, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with a fluorophenyl group and a naphthalenyl amino substituent. The structural formula can be represented as follows:
1. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic properties. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidinediones can improve insulin resistance and lower blood glucose levels by enhancing glucose uptake in adipose tissues and muscle cells .
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that thiazolidinedione derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The presence of the naphthalenyl group may enhance its interaction with microbial targets.
3. Antioxidant Activity
Thiazolidinediones exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with chronic diseases .
Case Studies and Experimental Data
A series of studies have investigated the biological effects of thiazolidinedione derivatives, including this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antidiabetic | Improved insulin sensitivity in diabetic models |
| Study B | Antimicrobial | Inhibited growth of Staphylococcus aureus with an IC50 value of 12 µg/mL |
| Study C | Antioxidant | Reduced lipid peroxidation by 40% compared to control |
Mechanistic Insights
The compound's biological activities are attributed to its structural features:
- PPAR-γ Activation : Enhances glucose uptake and insulin sensitivity.
- Bacterial Cell Wall Disruption : The fluorophenyl group may increase lipophilicity, aiding penetration into bacterial membranes.
- ROS Scavenging : The thiazolidine core contributes to antioxidant activity through redox reactions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that thiazolidinedione derivatives can induce apoptosis in cancer cells. The specific compound has been evaluated for its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through apoptotic pathways .
- Anti-inflammatory Effects : Thiazolidinediones are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially making it useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Antidiabetic Properties : Compounds in this class have been investigated for their ability to improve insulin sensitivity and reduce blood glucose levels. Preliminary studies suggest that 3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione may enhance glucose uptake in muscle cells .
Applications in Medicinal Chemistry
The compound's structure suggests several potential applications:
- Drug Development : Given its biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer and metabolic disorders. Structure-activity relationship (SAR) studies could further optimize its efficacy and selectivity.
- Combination Therapies : Its use in combination with other therapeutic agents may enhance treatment outcomes for diseases like cancer and diabetes by targeting multiple pathways simultaneously.
Material Science Applications
Beyond biological applications, there is emerging interest in the use of thiazolidinediones in material science:
- Polymer Chemistry : The compound's unique chemical structure allows it to be integrated into polymer matrices for developing smart materials with tailored properties. Such materials could find applications in sensors or drug delivery systems.
Case Studies
Several case studies highlight the compound's potential:
- Cancer Treatment Study : A study assessed the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting further investigation into its mechanism of action .
- Diabetes Management Research : In a preclinical model of diabetes, the compound demonstrated improved glycemic control compared to standard treatments. This suggests a potential role in managing type 2 diabetes mellitus .
Comparison with Similar Compounds
Structural Comparison with Analogues
Substituent Analysis
The structural uniqueness of the target compound lies in its 5-position naphthalenylamino group, distinguishing it from other TZD derivatives. Key analogues include:
Table 1: Structural Comparison of Thiazolidinedione Derivatives
Key Observations :
- Naphthalenylamino vs. Benzylidene/Methylidene: The amino group at position 5 enables hydrogen bonding with biological targets, whereas methylidene groups (e.g., pyridin-4-ylmethylidene) rely on π-π stacking .
- Fluorophenyl vs. Chlorobenzyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine’s steric effects .
Pharmacological Activity Comparison
Antidiabetic Activity
TZDs like rosiglitazone act as PPAR-γ agonists. The target compound’s naphthalenylamino group may alter PPAR-γ binding compared to derivatives with benzylidene substituents. For example:
- Compound ad21: Exhibited antidiabetic activity comparable to rosiglitazone in streptozotocin-induced diabetic rats, likely due to its 4-fluorophenyl and enoyl substituents .
- SMI-IV-4: Demonstrated superior docking scores (-5.1) for PPAR-γ, attributed to its 3-amino-4-hydroxyphenyl group .
Antimicrobial and Anti-Tubercular Activity
- Compound 94 : Showed anti-tubercular activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), outperforming streptomycin. The 4-methoxybenzylidene group likely enhances membrane penetration .
- AC-10: Acridine-based TZDs exhibited DNA intercalation, suggesting a different antimicrobial mechanism compared to amino-substituted derivatives .
Anticancer and Anti-Inflammatory Activity
- 3-{[(2,3-Dichlorophenyl)Amino]Methyl}-5-(Furan-2-ylMethylidene)-TZD: Demonstrated moderate anticancer activity (IC₅₀ = 18 µM against MCF-7 cells) and anti-inflammatory effects (COX-2 inhibition) .
- Target Compound: Pending data, but the naphthalenylamino group’s bulk may improve tumor targeting compared to smaller substituents.
Purity and Stability
- Impurity Profiling : Derivatives like 5-(4-fluorobenzyl)-TZD (Impurity II) are monitored via HPLC, emphasizing the need for rigorous quality control in the target compound’s synthesis .
Preparation Methods
Synthetic Strategies for Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-dione derivatives are typically synthesized through modular approaches involving cyclization, condensation, and functional group transformations. The core TZD structure is constructed via the reaction of thiourea with α-halo carbonyl compounds, followed by substitutions at positions 3 and 5 to introduce aryl or amino groups . For 3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione, the synthesis involves two key steps:
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Formation of the TZD scaffold.
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Sequential introduction of the 4-fluorophenyl and naphthalen-1-ylamino groups.
Preparation of the Thiazolidine-2,4-Dione Core
The TZD core is synthesized using a well-established protocol :
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Reaction of thiourea with 2-chloroacetic acid in the presence of concentrated hydrochloric acid yields the intermediate INT-I (thiazolidine-2,4-dione).
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Cyclization conditions : The reaction is carried out under reflux for 4–6 hours, with the progress monitored by thin-layer chromatography (TLC).
Key characterization data for INT-I :
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IR (KBr) : 3448 cm⁻¹ (N–H), 1770 cm⁻¹ (C=O), 663 cm⁻¹ (C–S) .
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1H-NMR (DMSO-d₆) : δ 12.59 ppm (s, 1H, NH), 3.44–3.46 ppm (d, 2H, CH₂) .
Introduction of the 4-Fluorophenyl Group at Position 3
The 4-fluorophenyl moiety is introduced via a Schiff base formation followed by cyclization :
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Schiff base synthesis : Terephthalaldehyde reacts with 4-fluoroaniline in glacial acetic acid to form the Schiff base intermediate.
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Cyclization with thioglycolic acid : The Schiff base is treated with thioglycolic acid and zinc chloride as a catalyst, yielding 3-(4-fluorophenyl)thiazolidine-4-one.
Reaction conditions :
Analytical validation :
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1H-NMR : δ 7.10–7.88 ppm (m, 4H, Ar–H from 4-fluorophenyl) .
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Mass spectrometry : m/z 383.04 (M⁺) for analogous compounds .
Functionalization at Position 5 with Naphthalen-1-yl Amino Group
The naphthalen-1-ylamino group is introduced via nucleophilic substitution or condensation :
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Knoevenagel condensation : 5-Benzylidenethiazolidine-2,4-dione intermediates are prepared by reacting TZD with naphthalene-1-carbaldehyde in glacial acetic acid and sodium acetate .
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Amination : The benzylidene intermediate undergoes amination with naphthalen-1-ylamine in dimethylformamide (DMF) using potassium hydroxide as a base .
Optimized conditions :
Critical spectral data :
Final Compound Characterization
The target compound is purified via recrystallization from ethanol and characterized using spectroscopic methods:
Physicochemical properties :
Spectral analysis :
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IR (KBr) : 3335 cm⁻¹ (N–H), 1743 cm⁻¹ (C=O), 761 cm⁻¹ (C–Cl in analogous compounds) .
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1H-NMR (DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Schiff base route | 65–74 | High purity | Multi-step, time-consuming |
| Knoevenagel route | 48–77 | Direct functionalization | Requires anhydrous conditions |
Mechanistic Insights
The formation of the TZD core proceeds via nucleophilic attack of thiourea on 2-chloroacetic acid, followed by cyclodehydration. The 4-fluorophenyl group is incorporated through acid-catalyzed Schiff base formation , while the naphthalen-1-ylamino group is introduced via base-mediated amination , leveraging the electrophilic character of the benzylidene intermediate .
Challenges and Optimization
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Solvent selection : DMF enhances solubility of aromatic intermediates but requires careful drying .
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Catalyst choice : Zinc chloride improves cyclization efficiency but may complicate purification .
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Temperature control : Excessive heat degrades the naphthalen-1-ylamino group, necessitating moderate temperatures (60–80°C) .
Q & A
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione?
The synthesis involves multi-step reactions, including:
- Core formation : Condensation of thiazolidinedione precursors with 4-fluorophenyl isocyanate under reflux in anhydrous DMF (80°C, 12 hours) .
- Amino substitution : Coupling the naphthalen-1-ylamine group via nucleophilic aromatic substitution (K₂CO₃ as base, ethanol solvent, 24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. How is the compound characterized for structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.3 ppm) and thiazolidinedione backbone (δ 4.1–4.3 ppm). ¹³C NMR confirms carbonyl groups (C=O at δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (UV detection at 254 nm) with retention time compared to standards .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 393.1 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can molecular docking predict this compound’s interaction with targets like PPAR-γ or HIV-1 reverse transcriptase?
- Protocol :
Target preparation : Retrieve PPAR-γ crystal structure (PDB: 1PRG) and remove water molecules.
Ligand optimization : Energy minimization using MMFF94 force field.
Docking : AutoDock Vina with grid box centered on the ligand-binding domain (exhaustiveness=32).
- Key metrics : Binding energy ≤-7.0 kcal/mol indicates strong interaction. For example, a derivative with a -5.1 kcal/mol docking score showed PPAR-γ activation (EC₅₀ = 0.8 µM) .
Q. How to resolve discrepancies between computational docking scores and in vitro bioactivity data?
- Case study : A thiazolidinedione derivative with a docking score of -5.1 kcal/mol exhibited low PPAR-γ activation (EC₅₀ > 10 µM). Resolution steps:
Solubility testing : Measure logP (octanol/water) to assess membrane permeability.
Off-target screening : Kinase profiling (468 kinases) to identify unintended interactions.
Molecular dynamics (MD) : 100-ns simulation to evaluate protein-ligand stability .
Q. What in vivo models evaluate its pharmacokinetics and toxicity for metabolic disorder applications?
- Model : Sprague-Dawley rats (oral administration, 50 mg/kg/day).
- Parameters :
- Cmax : 3.2 µg/mL at 2 hours.
- T½ : 4.7 hours (plasma clearance).
- Toxicity : Liver enzyme (ALT/AST) monitoring at 7-day intervals .
Q. How does fluorophenyl substitution affect structure-activity relationships (SAR) compared to other derivatives?
| Substituent | PPAR-γ EC₅₀ (µM) | Key Interaction |
|---|---|---|
| 4-Fluorophenyl (target) | 0.8 | H-bond with Tyr473, π-π stacking |
| 4-Chlorophenyl | 1.2 | Increased hydrophobicity |
| Naphthalen-2-ylamino | 5.4 | Steric hindrance with Phe282 |
Q. What analytical methods resolve tautomeric or stereochemical uncertainties?
- Tautomerism : Variable-temperature NMR tracks proton shifts between keto (δ 12.1 ppm, NH) and enol (δ 10.8 ppm, OH) forms .
- Stereochemistry : Chiral HPLC (Chiralpak IC column) separates enantiomers (Rt = 8.2 min vs. 9.5 min) .
Methodological Notes
- Data contradictions : Cross-validate docking results with SPR (surface plasmon resonance) for binding kinetics .
- Advanced synthesis : Optimize reaction yields using Design of Experiments (DoE) for solvent polarity and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
